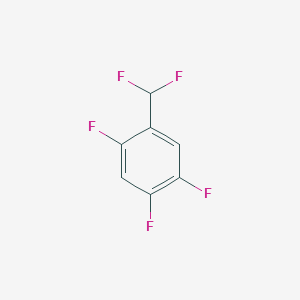

1-(Difluoromethyl)-2,4,5-trifluorobenzene

Übersicht

Beschreibung

Difluoromethyl compounds are a class of organofluorine molecules. They are used in a wide range of applications, including as medicines, agrochemicals, and refrigerants . The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

Synthesis Analysis

Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts .

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .

Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely. For example, biochar application can influence soil physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Research Applications of Fluorinated Compounds

Fluorinated compounds, such as those similar to 1-(Difluoromethyl)-2,4,5-trifluorobenzene, are often studied for their unique properties, which include high stability, lipophilicity, and the ability to modulate biological activity. These characteristics make them valuable in various scientific research fields:

Drug Development : Fluorinated compounds are extensively researched in pharmaceutical chemistry due to their ability to improve drug properties like metabolic stability, bioavailability, and binding affinity towards biological targets (Rachmilewitz et al., 1992).

Material Science : The incorporation of fluorinated groups into polymers and materials can enhance their chemical resistance, thermal stability, and hydrophobicity, making them suitable for specialized applications in coatings, electronics, and aerospace industries.

Biological Studies : Fluorinated analogs of biomolecules can be used as probes in molecular biology and biochemistry to study enzyme mechanisms, protein-ligand interactions, and metabolic pathways. They can also serve as tracers in positron emission tomography (PET) imaging for diagnosing and studying diseases (Moerlein & Perlmutter, 1992).

Environmental Chemistry : Research into the environmental fate, transport, and effects of fluorinated compounds, including their role as persistent organic pollutants and their impact on ecosystems and human health, is an important area of study.

Catalysis and Chemical Synthesis : Fluorinated compounds are used as catalysts or reagents in organic synthesis to introduce fluorine-containing groups into organic molecules, which is important for creating compounds with desired reactivity and selectivity.

Safety And Hazards

Safety precautions for handling difluoromethyl compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSGWYQEVHVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660044 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

CAS RN |

886510-29-8 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

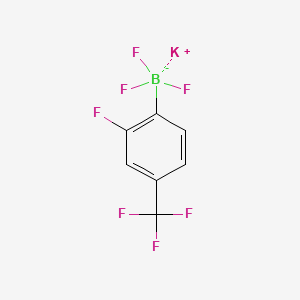

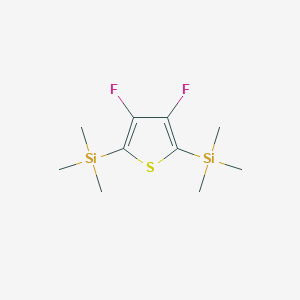

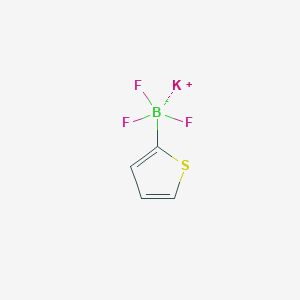

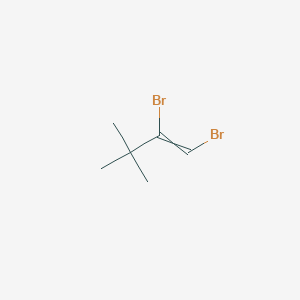

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)

![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)

![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)